

# Strategic Sourcing & Technical Guide: trans-4-(Bromomethyl)cyclohexanamine HCl

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## Compound of Interest

Compound Name: *trans*-4-(Bromomethyl)cyclohexanamine  
Cat. No.: B12287379

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## Executive Summary: The "Make vs. Buy" Reality

Status: Non-Catalog Item (High Scarcity) Direct commercial sources for **trans-4-(Bromomethyl)cyclohexanamine HCl** are virtually non-existent in open catalog inventories. This scarcity is driven by two factors:

- **Chemical Instability:** The free base is prone to intramolecular alkylation (cyclization) or polymerization.
- **Niche Utility:** It is typically generated in situ or synthesized on-demand from stable precursors.

**Recommendation:** Do not search for the bromide directly. Instead, source the stable alcohol precursor—*trans*-4-Aminocyclohexanemethanol—and perform a high-fidelity functional group interconversion (FGI).

## Strategic Sourcing: The Precursor Strategy

The most reliable route to your target is via the commercially available alcohol. This approach grants you control over purity and stereochemistry.[1]

## Core Precursor: trans-4-Aminocyclohexanemethanol

- CAS Number: (Free Base) / (HCl Salt)
- Synonyms: trans-4-(Hydroxymethyl)cyclohexylamine; (trans-4-aminocyclohexyl)methanol.
- Stereochemistry: The trans configuration (1,4-diequatorial) is thermodynamically favored and commercially standard.

## Market Availability & Pricing (Q1 2025 Estimates)

Prices are indicative of research-grade purity (>97%).

| Supplier Tier     | Pack Size | Estimated Price (USD) | Lead Time | Notes                                    |
|-------------------|-----------|-----------------------|-----------|--|
| Tier 1 (Global)   | 1 g       | \$60 - \$95           | 1-3 Days  | High purity, CoA provided.               |
| Tier 1 (Global)   | 5 g       | \$150 - \$220         | 1-3 Days  | Best for pilot scale.                    |
| Tier 2 (Bulk/CRO) | 100 g     | \$400 - \$600         | 2-4 Weeks | Requires inquiry; often ships from Asia. |

Key Suppliers:

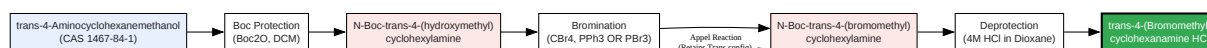
- Sigma-Aldrich (Merck): Catalog #CDS003274 (Free base).
- Santa Cruz Biotechnology: Catalog #sc-272659.
- Combi-Blocks / Enamine: Often hold stock of the Boc-protected variant (CAS 172348-63-9), which saves a synthetic step.

## Technical Synthesis: The "Self-Validating" Protocol

Since you cannot buy the bromide, you must synthesize it. The following protocol is designed for stereochemical retention and scalability.

## Reaction Logic (Graphviz Diagram)

The pathway involves protecting the amine to prevent self-alkylation, converting the alcohol to a bromide, and deprotecting to the salt.



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Figure 1: Synthetic workflow ensuring retention of the trans-1,4-cyclohexane geometry.

## Detailed Protocol

Step 1: Protection (If starting from free amine)

- Dissolve trans-4-aminocyclohexanemethanol (1.0 eq) in DCM.
- Add Et<sub>3</sub>N (1.5 eq) and Boc<sub>2</sub>O (1.1 eq) at 0°C.
- Stir at RT for 4h. Wash with citric acid (aq) and brine. Concentrate.
  - Checkpoint: Check TLC (ninhydrin stain). Product should be less polar than starting material.

Step 2: Bromination (Appel Reaction) Using CBr<sub>4</sub>/PPh<sub>3</sub> is preferred over PBr<sub>3</sub> to avoid harsh acidic conditions that might degrade the Boc group.

- Dissolve N-Boc intermediate (1.0 eq) in dry DCM.
- Add CBr<sub>4</sub> (1.2 eq) and cool to 0°C.
- Add PPh<sub>3</sub> (1.2 eq) portion-wise.
- Stir at 0°C -> RT for 3-6h.

- Purification: Filter through a short silica plug to remove Triphenylphosphine oxide (TPPO).
  - Critical QC: <sup>1</sup>H-NMR should show a shift of the methylene protons (-CH<sub>2</sub>-O to -CH<sub>2</sub>-Br) from ~3.4 ppm to ~3.2 ppm.

### Step 3: Deprotection to HCl Salt

- Dissolve N-Boc bromide in dry 1,4-dioxane (minimal volume).
- Add 4M HCl in dioxane (5-10 eq) at 0°C.
- Stir for 2h. A white precipitate should form.
- Isolation: Dilute with Et<sub>2</sub>O, filter the solid under N<sub>2</sub>, and wash with Et<sub>2</sub>O.
- Storage: Store immediately at -20°C under Argon.

## Quality Assurance & Handling Analytical Markers (Self-Validation)

To confirm you have the correct isomer and product:

| Marker                                    | Expected Value    | Interpretation  |
|---|-------------------|---|
| <sup>1</sup> H-NMR (DMSO-d <sub>6</sub> ) | ~3.35 ppm (d, 2H) | Corresponds to -CH <sub>2</sub> -Br.  |
| <sup>1</sup> H-NMR Coupling               | > 10 Hz           | The methine proton at C1 (attached to NH <sub>3</sub> <sup>+</sup> ) should show large axial-axial coupling, confirming the trans geometry. |
| Melting Point                             | >200°C (dec.)     | Typical for HCl salts of amino-cyclohexanes.  |

## Stability Warning

- **Hygroscopicity:** The HCl salt is hygroscopic. Moisture will cause hydrolysis of the bromide to the alcohol over time.
- **Free Base Instability:** NEVER neutralize this salt in solution unless the nucleophile for the next step is already present. The free amine will attack the bromomethyl group of a neighboring molecule (intermolecular) or itself (intramolecular), leading to polymerization.

## References

- **Synthetic Methodology:** Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
- **Stereochemical Analysis:** Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.
- **Cariprazine Analog Synthesis:** Agai-Csongor, E., et al. "Discovery of Cariprazine (RGH-188): A D3-Dopamine Receptor Partial Agonist." *Bioorganic & Medicinal Chemistry Letters*, 22(10), 3437-3440. (Context for trans-1,4-cyclohexane linkers).

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## Sources

- 1. [Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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